molecular formula C15H15NO B1610880 7-(Benzyloxy)indoline CAS No. 191730-78-6

7-(Benzyloxy)indoline

Cat. No.: B1610880
CAS No.: 191730-78-6
M. Wt: 225.28 g/mol
InChI Key: JPWDYUMKWGMYDD-UHFFFAOYSA-N
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Description

7-(Benzyloxy)indoline is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused to a pyrrole ring. The benzyloxy group at the 7th position of the indoline structure introduces unique chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.

Industrial Production Methods: Industrial production of 7-(Benzyloxy)indoline may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of inexpensive reagents and scalable reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)indoline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding indole derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the indoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indolines and indoles, which are valuable intermediates in the synthesis of more complex organic compounds .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)indoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the expression of regulatory genes and repress toxin genes in certain bacterial species, thereby reducing their virulence . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 7-(Benzyloxy)indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits .

Properties

IUPAC Name

7-phenylmethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDYUMKWGMYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564696
Record name 7-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191730-78-6
Record name 7-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A magnetically stirred solution of 7-benzyloxyindole (16.0 g, 71.66 mmol) in glacial acetic acid (200 ml) at 10° C. under nitrogen was treated with sodium cyanoborohydride (10.0 g, 0.159 mol) in portions via a powder funnel maintaining an addition temperature of below 17° C. Resulting white suspension was stirred below 20° C. for 4 h and quenched with water (300 ml). Evaporation in vacuo gave a colourless oil which was diluted with ethyl acetate (300 ml) treated with 2M sodium hydroxide (400 ml) and stirred vigorously for 16 h. The organic layer was separated, the aqueous was extracted with ethyl acetate (3×100 ml), the combined organic phases were washed with aqueous 2M NaOH(aq) (200 ml) brine (2×200 ml), dried (Na2SO4) and evaporation of the solvent gave the crude product as an oily white solid. Column chromatography (ethyl acetate--light petroleum (b.p. 40-60° C.), 1:9) provided the title compound (14.1 g, 89%) as white crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as colourless plates (m.p. 58-60° C.). (Found: C, 80.04; H, 6.58; N; 6.19. C15H15NO requires C, 79.97; H, 6.71; N, 6.22%); Vmax (nujol)/cm-1 3332, 30338, 1885, 1618, 1591; δH (270 MHz) 3.02 (2H, 2×2-H, 3J2,3 =8.4 Hz); 3.51 (2H, 2×3-H, 3J3,2 =8.6 Hz); 3.80 (1H, bs, N--H); 5.02 (2H, s, CH2Ph); 6.65 (2H, m, 4-H, 5-H); 6.80 (1H, m, 6-H); 7.33 (5H, m, Ph). δC (67.8 MHz) 30.3 (2-C); 47.62 (3-C); 70.1 (OCH2Ph); 110.8 (6-C); 117.5 (5-C); 118.9 (4-C); 130.4 (3a-C); 137.2 (7a-C); 140.9 (benzyl ipso-C); 144.4 (7-C). Remaining signals lie between 127.3-128.4 ppm; m/z 225.2 (17.24, M+), 134.1 (100), 116.1 (14.06), 91.1 (29.15).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

A magnetically stirred solution of 7-benzyloxyindole (16.0 g, 71.66 mmol) in glacial acetic acid (200 ml) at 10° C. under nitrogen was treated with sodium cyanoborohydride (10.0 g, 0.159 mol) in portions via a powder funnel maintaining an addition temperature of below 17° C. Resulting white suspension was stirred below 20° C. for 4 h and quenched with water (300 ml). Evaporation in vacuo gave a colourless oil which was diluted with ethyl acetate (300 ml) treated with 2M sodium hydroxide (400 ml) and stirred vigorously for 16 h. The organic layer was separated, the aqueous was extracted with ethyl acetate (3×100 ml), the combined organic phases were washed with aqueous 2M NaOH(aq) (200 ml) brine (2×200 ml), dried (Na2SO4) and evaporation of the solvent gave the crude product as an oily white solid. Column chromatography (ethyl acetate-light petroleum (b.p. 40-60° C.), 1:9) provided the title compound (14.1 g, 89%) as white crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as colourless plates (m.p. 58-60° C.). (Found: C, 80.04; H, 6.58; N; 6.19. C15H15NO requires C, 79.97; H, 6.71; N, 6.22%); νmax (nujol)/cm−1 3332, 30338, 1885, 1618, 1591; δH (270 MHz) 3.02 (2H, 2×2-H, 3J2,3=8.4 Hz); 3.51 (2H, 2×3-H, 3J3.2=8.6 Hz); 3.80 (1H, bs, N-H); 5.02 (2H, s, CH2Ph); 6.65 (2H, m, 4-H, 5-H); 6.80 (1H, m, 6-H); 7.33 (5H, m, Ph). δc (67.8 MHz) 30.3 (2-C); 47.62 (3-C); 70.1 (OCH2Ph); 110.8 (6-C); 117.5 (5-C); 118.9 (4-C); 130.4 (3a-C); 137.2 (7a-C); 140.9 (benzyl ipso-C); 144.4 (7-C). Remaining signals lie between 127.3-128.4 ppm; m/z 225.2 (17.24, M+), 134.1 (100), 116.1 (14.06), 91.1 (29.15).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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